Enhanced Hydrogen-Bonding Capacity vs. Parent Core
1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione exhibits significantly enhanced hydrogen-bonding capability compared to its parent core, imidazo[2,1-f][1,2,4]triazine. This differentiation is critical for target engagement in drug design, where hydrogen-bonding interactions are paramount [1]. The 2,4-dione group provides two additional hydrogen-bond donor atoms and shifts the molecular polarity [2].
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count and Polarity |
|---|---|
| Target Compound Data | H-Bond Donors: 2; H-Bond Acceptors: 3; XLogP3-AA: -0.7 |
| Comparator Or Baseline | Imidazo[2,1-f][1,2,4]triazine (Parent Core): H-Bond Donors: 0; H-Bond Acceptors: 3; XLogP3-AA: -0.3 |
| Quantified Difference | Increase of 2 H-Bond Donors; 0.4 unit decrease in XLogP3-AA (higher polarity) |
| Conditions | Data computed by XLogP3 3.0 (PubChem release 2021.05.07) and Cactvs 3.4.8.18 for both compounds [1][2]. |
Why This Matters
The increased hydrogen-bond donor count and polarity are fundamental for optimizing ligand-protein interactions and solubility profiles, directly influencing the compound's utility as a scaffold for generating potent, drug-like leads compared to the non-dione parent core.
- [1] PubChem. (2021). Compound Summary for CID 58279554, 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 10558611, Imidazo(2,1-f)(1,2,4)triazine. National Center for Biotechnology Information. View Source
